Cas no 1015846-71-5 (1,5-Dimethyl-1H-indazole-3-carbonitrile)

1,5-Dimethyl-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with methyl groups at the 1 and 5 positions and a nitrile functional group at the 3 position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The compound’s rigid aromatic framework and electron-withdrawing nitrile group enhance its reactivity in nucleophilic substitution and cyclization reactions. Its well-defined molecular architecture makes it valuable for developing biologically active molecules, including kinase inhibitors and other therapeutic agents. High purity and stability under standard conditions further support its utility in precision organic synthesis.
1,5-Dimethyl-1H-indazole-3-carbonitrile structure
1015846-71-5 structure
Product Name:1,5-Dimethyl-1H-indazole-3-carbonitrile
CAS No:1015846-71-5
MF:C10H9N3
MW:171.198561429977
MDL:MFCD09971305
CID:1087471
PubChem ID:28064985
Update Time:2025-05-23

1,5-Dimethyl-1H-indazole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,5-Dimethyl-1H-indazole-3-carbonitrile
    • 1,5-dimethylindazole-3-carbonitrile
    • AG-D-08717
    • Ambcb4028690
    • CTK3J9984
    • MolPort-016-583-264
    • 1H-Indazole-3-carbonitrile, 1,5-dimethyl-
    • 1,5-dimethyl-1H-indazole-3-carbonitrile(SALTDATA: FREE)
    • 1015846-71-5
    • BS-35583
    • AKOS006312587
    • SCHEMBL16440325
    • MFCD09971305
    • DTXSID30651009
    • MDL: MFCD09971305
    • Inchi: 1S/C10H9N3/c1-7-3-4-10-8(5-7)9(6-11)12-13(10)2/h3-5H,1-2H3
    • InChI Key: WWGCSCSQWJXPNB-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC(C)=CC=2C(C#N)=N1

Computed Properties

  • Exact Mass: 171.079647300g/mol
  • Monoisotopic Mass: 171.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 41.6Ų

1,5-Dimethyl-1H-indazole-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM235845-5g
1,5-Dimethyl-1H-indazole-3-carbonitrile
1015846-71-5 95%
5g
$205 2023-02-19
abcr
AB265404-1 g
1,5-Dimethyl-1H-indazole-3-carbonitrile
1015846-71-5
1 g
€137.20 2023-07-20
abcr
AB265404-5 g
1,5-Dimethyl-1H-indazole-3-carbonitrile
1015846-71-5
5 g
€381.90 2023-07-20
abcr
AB265404-10 g
1,5-Dimethyl-1H-indazole-3-carbonitrile
1015846-71-5
10 g
€586.00 2023-07-20
eNovation Chemicals LLC
Y1240915-5g
1H-Indazole-3-carbonitrile, 1,5-dimethyl-
1015846-71-5 95%
5g
$315 2024-07-28
TRC
D474323-50mg
1,5-Dimethyl-1H-indazole-3-carbonitrile
1015846-71-5
50mg
$ 50.00 2022-06-05
TRC
D474323-100mg
1,5-Dimethyl-1H-indazole-3-carbonitrile
1015846-71-5
100mg
$ 65.00 2022-06-05
TRC
D474323-500mg
1,5-Dimethyl-1H-indazole-3-carbonitrile
1015846-71-5
500mg
$ 115.00 2022-06-05
abcr
AB265404-1g
1,5-Dimethyl-1H-indazole-3-carbonitrile; .
1015846-71-5
1g
€137.20 2025-02-13
abcr
AB265404-5g
1,5-Dimethyl-1H-indazole-3-carbonitrile; .
1015846-71-5
5g
€381.90 2025-02-13

1,5-Dimethyl-1H-indazole-3-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1015846-71-5)1,5-Dimethyl-1H-indazole-3-carbonitrile
Order Number:A1098326
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:23
Price ($):169.0
Email:sales@amadischem.com

Additional information on 1,5-Dimethyl-1H-indazole-3-carbonitrile

1,5-Dimethyl-1H-indazole-3-carbonitrile (CAS No. 1015846-71-5): A Comprehensive Overview

1,5-Dimethyl-1H-indazole-3-carbonitrile (CAS No. 1015846-71-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various biological applications, particularly as a scaffold for the development of novel therapeutic agents.

The chemical structure of 1,5-Dimethyl-1H-indazole-3-carbonitrile consists of an indazole core with two methyl groups at the 1 and 5 positions and a cyano group at the 3 position. This configuration imparts distinct chemical and biological properties that make it an attractive candidate for drug discovery and development. The indazole scaffold is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels, making it a valuable starting point for the design of potent and selective ligands.

Recent studies have highlighted the multifaceted biological activities of 1,5-Dimethyl-1H-indazole-3-carbonitrile. One notable area of research is its potential as an inhibitor of Janus kinases (JAKs). JAK inhibitors have shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,5-Dimethyl-1H-indazole-3-carbonitrile exhibit potent JAK2 inhibition with high selectivity over other JAK family members. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

In addition to its anti-inflammatory properties, 1,5-Dimethyl-1H-indazole-3-carbonitrile has also been investigated for its anticancer potential. Research published in the Cancer Research journal reported that certain derivatives of this compound can effectively inhibit the growth of various cancer cell lines by targeting multiple signaling pathways involved in cell proliferation and survival. Specifically, these derivatives have shown activity against breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action involves the modulation of key signaling proteins such as AKT and ERK, which are frequently dysregulated in cancer.

The pharmacokinetic properties of 1,5-Dimethyl-1H-indazole-3-carbonitrile have also been studied to ensure its suitability as a drug candidate. Preclinical studies have demonstrated favorable oral bioavailability and metabolic stability, which are essential for successful clinical translation. Furthermore, the compound has shown low toxicity in animal models, suggesting a favorable safety profile.

In terms of clinical development, several derivatives of 1,5-Dimethyl-1H-indazole-3-carbonitrile are currently undergoing preclinical and early-stage clinical trials. These trials aim to evaluate the safety and efficacy of these compounds in treating various diseases. For instance, a phase I clinical trial is underway to assess the safety and pharmacokinetics of a JAK2 inhibitor derived from this scaffold in patients with myeloproliferative neoplasms.

The versatility of 1,5-Dimethyl-1H-indazole-3-carbonitrile extends beyond its direct biological activities. It serves as an excellent building block for combinatorial chemistry approaches, allowing researchers to rapidly generate large libraries of structurally diverse compounds. This capability is particularly valuable in high-throughput screening campaigns aimed at identifying novel leads for drug discovery.

In conclusion, 1,5-Dimethyl-1H-indazole-3-carbonitrile (CAS No. 1015846-71-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive scaffold for the development of new therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, solidifying its position as a key player in modern drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1015846-71-5)1,5-Dimethyl-1H-indazole-3-carbonitrile
A1098326
Purity:99%
Quantity:5g
Price ($):169.0
Email